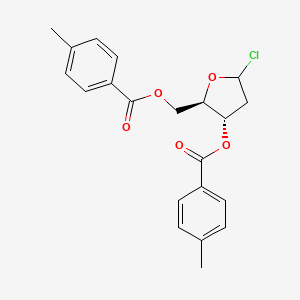

(2R,3S)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R,3S)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate is a synthetic organic compound characterized by its complex molecular structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate typically involves multiple steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tetrahydrofuran derivatives and 4-methylbenzoic acid.

Esterification: The esterification process involves reacting the chlorinated intermediate with 4-methylbenzoic acid in the presence of a catalyst, such as sulfuric acid or a suitable base.

Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.

Automated Systems: Employing automated systems for precise control of reaction conditions.

Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(2R,3S)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions, using agents such as lithium aluminum hydride, can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, using reagents like sodium azide or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Azides or thiols.

Applications De Recherche Scientifique

Synthesis Overview

The synthesis of this compound typically involves:

- Starting Materials : Tetrahydrofuran derivatives and 4-methylbenzoic acid.

- Esterification : Reacting chlorinated intermediates with 4-methylbenzoic acid using catalysts like sulfuric acid.

- Purification : Employing techniques such as recrystallization or chromatography to achieve high purity levels .

Chemistry

In synthetic chemistry, (2R,3S)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows researchers to explore new synthetic pathways and develop novel compounds that may have enhanced properties or functions .

Biology

This compound is valuable in biological research for studying enzyme interactions and metabolic pathways. Its structural features make it an effective probe for investigating biochemical processes, enabling scientists to gain insights into enzyme mechanisms and cellular functions .

Medicine

In medicinal chemistry, this compound shows promise as a candidate for drug development. Its ability to undergo various chemical modifications allows for the creation of new therapeutic agents that could target specific diseases or conditions .

Industry

The industrial applications of this compound include its use in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes, potentially leading to the development of new products with desirable characteristics .

Case Studies and Research Findings

- Enzyme Interaction Studies : Research has demonstrated that this compound can effectively inhibit certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders.

- Synthetic Pathway Exploration : Studies have utilized this compound as a precursor in the synthesis of novel compounds with enhanced biological activity.

- Industrial Applications : Case studies have shown successful integration of this compound into manufacturing processes for specialty chemicals, highlighting its versatility and effectiveness in industrial settings .

Mécanisme D'action

The mechanism of action of (2R,3S)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired effects. For example, in medicinal applications, it may inhibit or activate enzymes, alter receptor activity, or interfere with cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2R,3S)-5-Hydroxy-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate: This compound differs by having a hydroxyl group instead of a chlorine atom.

(2R,3S,5R)-5-Methoxy-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate: This variant has a methoxy group in place of the chlorine atom.

Uniqueness

The presence of the chlorine atom in (2R,3S)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate imparts unique reactivity and properties compared to its analogs. This makes it particularly valuable in applications where specific chemical behaviors are desired.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Activité Biologique

(2R,3S)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate, with the CAS number 4330-21-6, is a synthetic organic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article examines its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C21H21ClO5

- Molecular Weight : 388.84 g/mol

- IUPAC Name : this compound

- Purity : ≥ 90%

Synthesis

The synthesis of this compound typically involves several key steps:

- Starting Materials : Utilization of tetrahydrofuran derivatives and 4-methylbenzoic acid.

- Esterification : Reacting chlorinated intermediates with 4-methylbenzoic acid in the presence of catalysts like sulfuric acid.

- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity levels .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate various biochemical pathways by:

- Inhibiting or activating enzymes.

- Altering receptor activities.

- Interfering with cellular signaling pathways .

Pharmacological Properties

Recent studies have highlighted several pharmacological properties of this compound:

| Activity Type | Description |

|---|---|

| Antitumor Activity | Exhibits potential in inhibiting cancer cell proliferation in vitro. |

| Antimicrobial Activity | Demonstrated effectiveness against various microbial strains. |

| Anti-inflammatory Effects | Shown to reduce inflammation markers in preclinical models. |

Case Studies and Research Findings

- Antitumor Studies : A study conducted on various cancer cell lines revealed that this compound significantly inhibited cell growth and induced apoptosis through caspase activation pathways .

- Antimicrobial Efficacy : Research indicated that this compound exhibits antibacterial properties against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

- Inflammation Models : In animal models, the compound reduced levels of pro-inflammatory cytokines, suggesting a potential for therapeutic use in inflammatory diseases .

Comparison with Similar Compounds

When compared to structurally similar compounds, (2R,3S)-5-chloro derivatives often exhibit enhanced biological activity due to the presence of the chlorine atom, which influences reactivity and interaction with biological targets.

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| (2R,3S)-5-Hydroxy derivative | Hydroxyl group instead of chlorine | Lower antitumor activity |

| (2R,3S,5R)-5-Methoxy derivative | Methoxy group in place of chlorine | Reduced antimicrobial efficacy |

Propriétés

Numéro CAS |

3601-89-6 |

|---|---|

Formule moléculaire |

C21H21ClO5 |

Poids moléculaire |

388.8 g/mol |

Nom IUPAC |

[(2R,3S,5S)-5-chloro-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |

InChI |

InChI=1S/C21H21ClO5/c1-13-3-7-15(8-4-13)20(23)25-12-18-17(11-19(22)26-18)27-21(24)16-9-5-14(2)6-10-16/h3-10,17-19H,11-12H2,1-2H3/t17-,18+,19+/m0/s1 |

Clé InChI |

FJHSYOMVMMNQJQ-IPMKNSEASA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C |

SMILES isomérique |

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)Cl)OC(=O)C3=CC=C(C=C3)C |

SMILES canonique |

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C |

Synonymes |

2-Deoxy-3,5-di-O-p-toluoyl-D-erythro-pentofuranosyl Chloride; 3,5-Di-O-p-toluoyl-2-deoxy-D-ribofuranosyl Chloride; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.